- Preparation of (cis)-4-hydroxy-4-phenyl-L-proline derivatives as ACE inhibitor intermediates, Federal Republic of Germany, , ,
Cas no 96314-26-0 ((2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid)

96314-26-0 structure
Produktname:(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid
- (4S)-4-Phenyl-L-proline
- BROMOACETIC ACID METHYL ESTER
- C11H13NO2
- L-Proline, 4-phenyl-, (4S)-
- Trans-4-phenyl-L-proline
- 4-Phenyl-prolin
- 4-phenylproline
- (4S)-4-Phenyl-L-proline (ACI)
- L
- L-Proline, 4-phenyl-, trans- (ZCI)
- Proline, 4-phenyl- (6CI)
- DA-59670
- L-Proline, 4-phenyl-, trans-
- AKOS006286465
- F11095
- HY-W067473
- (2s,4s)-4-phenyl-pyrrolidine-2-carboxylic acid
- CS-0059274
- CHEMBL4084026
- EN300-214558
- 96314-26-0
- (S)-4-Phenyl-L-proline
- AKOS016015828
- (trans)-4-phenyl-L-proline
- DTXSID40510299
- SCHEMBL124005
- EC 416-020-1
- AS-66731
-
- MDL: MFCD08063935
- Inchi: 1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1
- InChI-Schlüssel: JHHOFXBPLJDHOR-ZJUUUORDSA-N
- Lächelt: C([C@H]1NC[C@H](C2C=CC=CC=2)C1)(=O)O
Berechnete Eigenschaften
- Genaue Masse: 191.09500
- Monoisotopenmasse: 191.094628657g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 2
- Komplexität: 211
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topologische Polaroberfläche: 49.3Ų
Experimentelle Eigenschaften
- Dichte: 1.186
- PSA: 49.33000
- LogP: 1.54550
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Sicherheitsinformationen
- Code der Gefahrenkategorie: 43-62
- Sicherheitshinweise: S22; S36/37
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R43
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-214558-10.0g |
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 10g |
$228.0 | 2023-06-01 | ||
Enamine | EN300-214558-0.5g |
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 0.5g |
$36.0 | 2023-09-16 | ||
Chemenu | CM198637-5g |
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 95% | 5g |
$444 | 2021-06-09 | |
Chemenu | CM198637-10g |
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 95% | 10g |
$715 | 2021-06-09 | |
eNovation Chemicals LLC | D501042-5g |
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid HCl salt |
96314-26-0 | 97% | 5g |
$920 | 2024-05-24 | |
Chemenu | CM198637-5g |
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 95% | 5g |
$*** | 2023-05-29 | |
Chemenu | CM198637-10g |
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 95% | 10g |
$*** | 2023-05-29 | |
Key Organics Ltd | AS-66731-10MG |
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | >95% | 10mg |
£63.00 | 2025-02-08 | |
Enamine | EN300-214558-5g |
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 5g |
$122.0 | 2023-09-16 | ||
Enamine | EN300-214558-10g |
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 10g |
$228.0 | 2023-09-16 |
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
Referenz
Synthetic Routes 2
Reaktionsbedingungen
Referenz
- Preparation of 4-phenylprolines as fosinopril intermediates, United States, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 12 h, rt → reflux
Referenz
- Method for preparing fosinopril sodium and key intermediate, China, , ,
Synthetic Routes 4
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Lithium , Ammonia Solvents: Ammonia
Referenz
- Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolinesJournal of Medicinal Chemistry, 1988, 31(6), 1148-60,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Benzene ; 1 h, 0 °C; 5 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 5 °C; 30 min, 20 - 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt → 90 °C; 20 h, 90 °C
1.5 Reagents: Ammonia Solvents: Water ; 2 h, pH 3 - 3.5, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 5 °C; 30 min, 20 - 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt → 90 °C; 20 h, 90 °C
1.5 Reagents: Ammonia Solvents: Water ; 2 h, pH 3 - 3.5, 10 °C
Referenz
- Purification of fosinopril sodium and preparation, purification, and recovery of racemic fosinopril, India, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt
Referenz
- Preparation of substituted N-(arylsulfonyl)proline derivatives as potent cell adhesion inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 108 °C
Referenz
- Method for preparing fosinopril and salt thereof, China, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 16 h, rt
Referenz
- Labeled molecular imaging agents and methods of use, United States, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid
Referenz
- Lithium diphenylcuprate reactions with 4-tosyloxy-L-prolines; an interesting stereochemical outcome. A synthesis of trans-4-phenyl-L-prolineTetrahedron Letters, 1986, 27(2), 151-4,
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Raw materials
- (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid
- 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-4-phenyl-, 1-(phenylmethyl) ester, (S)- (9CI)
- L-Proline,1-benzoyl-4-[(methylsulfonyl)oxy]-, cis- (9CI)
- trans-1-Benzoyl-4-phenylpyrrolidine-2-carboxylic acid
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Preparation Products
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Verwandte Literatur
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
2. Caper tea
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
96314-26-0 ((2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid) Verwandte Produkte
- 118758-50-2((2R,3S)-3-Phenylpyrrolidine-2-carboxylic acid)
- 103290-40-0((2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid)
- 82087-73-8((2S,4S)-4-Benzylpyrrolidine-2-carboxylic acid)
- 103290-41-1(D-Proline,4-phenyl-, trans- (9CI))
- 3005-68-3(3-Phenylpyrrolidine-2-carboxylic acid)
- 1427021-27-9(Ethyl 5-amino-1-pyrazin-2-yl-pyrazole-3-carboxylate)
- 891127-84-7(N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-3-fluorobenzamide)
- 251925-08-3(1-(4-Fluoro-benzyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester)
- 1824145-86-9(3-Isothiazolidinemethanol, 2-methyl-, 1,1-dioxide)
- 1021228-20-5(N-(4-{2-[(cyclohexylmethyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96314-26-0)(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid

Reinheit:99%
Menge:5g
Preis ($):458.0